molecular formula C14H14N4O4 B11432622 4-[3-(4-Nitrophenyl)-1H-pyrazole-4-carbonyl]morpholine

4-[3-(4-Nitrophenyl)-1H-pyrazole-4-carbonyl]morpholine

Cat. No.: B11432622
M. Wt: 302.29 g/mol
InChI Key: SWUZMQFIMRADPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-Nitrophenyl)-1H-pyrazole-4-carbonyl]morpholine is an organic compound that belongs to the class of phenylpyrazoles This compound is characterized by the presence of a pyrazole ring bound to a phenyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Nitrophenyl)-1H-pyrazole-4-carbonyl]morpholine typically involves a multi-step process. One common method includes the following steps:

    Formation of 4-nitrophenylpyrazole: This step involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate under acidic conditions to form 4-nitrophenylpyrazole.

    Acylation: The 4-nitrophenylpyrazole is then acylated using an appropriate acyl chloride, such as 4-chlorobutyryl chloride, to form the intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization with morpholine under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Nitrophenyl)-1H-pyrazole-4-carbonyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.

    Cyclization: The morpholine ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Cyclization: Basic conditions, often using sodium or potassium hydroxide.

Major Products

    Reduction: 4-[3-(4-Aminophenyl)-1H-pyrazole-4-carbonyl]morpholine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cyclization: Complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4-[3-(4-Nitrophenyl)-1H-pyrazole-4-carbonyl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The pyrazole ring is known to interact with kinase enzymes, inhibiting their activity and thus affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-Nitrophenyl)-1H-pyrazole-4-carbonyl]morpholine is unique due to the presence of both the pyrazole and morpholine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in medicinal chemistry and pharmaceutical research.

Properties

Molecular Formula

C14H14N4O4

Molecular Weight

302.29 g/mol

IUPAC Name

morpholin-4-yl-[5-(4-nitrophenyl)-1H-pyrazol-4-yl]methanone

InChI

InChI=1S/C14H14N4O4/c19-14(17-5-7-22-8-6-17)12-9-15-16-13(12)10-1-3-11(4-2-10)18(20)21/h1-4,9H,5-8H2,(H,15,16)

InChI Key

SWUZMQFIMRADPZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=C(NN=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.